molecular formula C10H17N5O6 B12818585 beta-Alanyl-3-methyl-L-histidine Nitrate

beta-Alanyl-3-methyl-L-histidine Nitrate

Cat. No.: B12818585
M. Wt: 303.27 g/mol
InChI Key: OLWOKAYJAHHSNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Anserine nitrate salt can be synthesized through the reaction of beta-alanine and 3-methyl-L-histidine in the presence of nitric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of L-Anserine nitrate salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Anserine nitrate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Anserine nitrate salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study dipeptide behavior and reactions.

    Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.

    Medicine: Studied for its potential therapeutic effects in conditions like diabetes and hyperuricemia.

    Industry: Used in the development of antioxidant formulations and supplements

Mechanism of Action

L-Anserine nitrate salt exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Anserine nitrate salt is often compared with other similar compounds such as:

L-Anserine nitrate salt stands out due to its unique combination of antioxidant properties and its ability to modulate gut microbiota, making it a valuable compound in various scientific and industrial applications .

Biological Activity

Beta-Alanyl-3-methyl-L-histidine nitrate, commonly known as anserine, is a naturally occurring dipeptide found in muscle tissue and brain. It is recognized for its potential neuroprotective properties and its role in various biological processes, including antioxidant activity, modulation of neuroinflammation, and improvement of cognitive functions. This article explores the biological activities of this compound, emphasizing its effects on neurodegenerative diseases, particularly Alzheimer's disease.

Chemical Structure and Properties

This compound has the following chemical formula: C10H16N4O3. It is a derivative of carnosine, differing by the methylation of the histidine moiety. This structural modification enhances its stability and bioactivity compared to its parent compound.

Neuroprotective Effects

Research indicates that anserine exhibits significant neuroprotective effects, particularly against amyloid-beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease. Studies show that anserine supplementation can improve memory deficits and promote neurovascular health in aged Alzheimer's model mice. Specifically, it enhances pericyte coverage on endothelial cells and reduces chronic glial neuroinflammatory responses .

Table 1: Summary of Neuroprotective Effects of Anserine

Study ReferenceModel UsedDurationKey Findings
AβPPswe/PSEN1dE9 Mice8 weeksImproved memory deficits; reduced Aβ toxicity
Aged Mice18 monthsEnhanced cerebral blood flow; improved verbal memory

Antioxidant Activity

Anserine functions as a potent antioxidant. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with neurodegenerative diseases. Its antioxidative properties are superior to those of carnosine at neutral pH levels .

Table 2: Antioxidant Properties of Anserine

PropertyDescription
Radical ScavengingEffective against hydroxyl radicals
Metal ChelationBinds to metals like zinc, reducing oxidative stress
pH StabilityMore stable than carnosine at physiological pH

Inhibition of Aβ Aggregation

Anserine has been shown to inhibit the aggregation of Aβ peptides, which is critical in the pathogenesis of Alzheimer's disease. It promotes the formation of shorter fibrils rather than longer, toxic aggregates, thereby mitigating neurotoxicity . The mechanism involves non-covalent interactions with Aβ that alter its aggregation kinetics.

Modulation of Neuroinflammation

The compound also plays a role in modulating inflammatory responses within the brain. Anserine supplementation has been associated with reduced activation of glial cells and lower levels of pro-inflammatory cytokines in animal models . This anti-inflammatory action contributes to its overall neuroprotective effects.

Clinical Observations

In clinical settings, anserine supplementation has been linked to improved cognitive functions in elderly populations. A study demonstrated that regular intake led to enhanced verbal episodic memory and better cerebral blood flow . These findings underscore the potential for anserine as a therapeutic agent in age-related cognitive decline.

Properties

IUPAC Name

2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWOKAYJAHHSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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